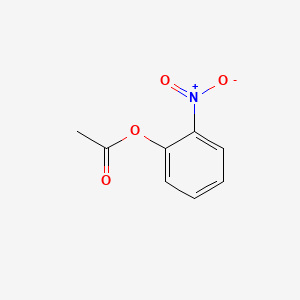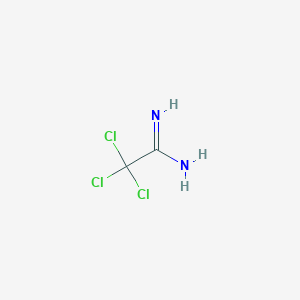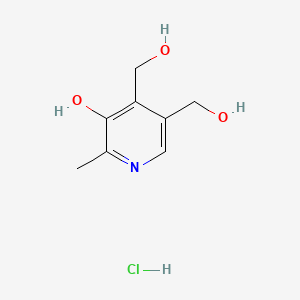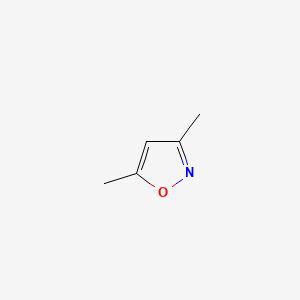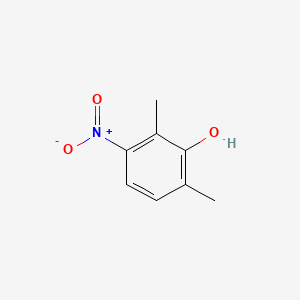
2,6-二甲基-3-硝基苯酚
描述
2,6-Dimethyl-3-nitrophenol is a chemical compound that is structurally related to various nitrophenol derivatives. While the provided papers do not directly discuss 2,6-Dimethyl-3-nitrophenol, they do provide insights into similar compounds, which can help infer certain aspects of its chemistry. For instance, nitration reactions and the presence of nitro groups are common themes in these papers, as seen in the study of nitration of dimethylphenols and the solvent extraction of cobalt with a nitroso derivative . The structural and spectroscopic properties of related compounds, such as 2-(N,N-dimethylaminomethyl)-4-nitrophenol , provide a basis for understanding the molecular structure and potential interactions of 2,6-Dimethyl-3-nitrophenol.
Synthesis Analysis
The synthesis of nitrophenol derivatives often involves nitration reactions, as demonstrated in the papers discussing the nitration of various dimethylphenols . These reactions can yield a range of products, including hydroxy trinitro ketones and dinitro phenols, depending on the reaction conditions and the substituents on the phenol ring. The synthesis of related compounds, such as Schiff bases, involves the condensation of an amine with an aldehyde or ketone, as seen in the synthesis of a nitrophenol-based Schiff base .
Molecular Structure Analysis
The molecular structure of nitrophenol derivatives is characterized by the presence of nitro groups and their interactions with other substituents on the phenol ring. X-ray diffraction techniques are commonly used to determine the crystal structure of these compounds . For example, the structure of a hydrogen-bonded adduct of 2,6-dichloro-4-nitrophenol with dimethylpyridine shows intermolecular hydrogen bridges . Similarly, the structure of dimethylphenyl betaine complexed with 2,6-dichloro-4-nitro-phenol reveals nonequivalent hydrogen bonds .
Chemical Reactions Analysis
Chemical reactions involving nitrophenol derivatives can include tautomerism, as seen in the keto-enol tautomerism of a nitrophenol-based Schiff base . Nitration reactions can lead to various nitro-substituted products, and the presence of other substituents like bromine can influence the reaction pathway and the resulting compounds . The formation of complexes with metals, such as the cobalt complex with nitroso-DiMAP, is another type of chemical reaction that these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenol derivatives are influenced by their molecular structure and the nature of their substituents. Spectroscopic methods, including FTIR and NMR, are used to characterize these compounds . The IR spectrum can provide information about hydrogen bonding and the presence of nitro groups . UV-Vis spectroscopy can be used to study solvent effects and tautomerism . The extraction properties of these compounds, such as their ability to form complexes with metals and their partition coefficients, are also important physical and chemical properties .
科学研究应用
1. Proteomics Research
- Application Summary: 2,6-Dimethyl-3-nitrophenol is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
2. Nitrophenol Reduction
- Application Summary: 2,6-Dimethyl-3-nitrophenol is used in the study of nitrophenol reduction . Nitrophenols are among the 126 priority toxic pollutants identified by the US Environmental Protection Agency. The reduction of these toxic nitrophenols into harmless aminophenols is a significant area of research.
- Methods of Application: In this particular study, Pd nanoparticles were anchored to Co-MOF to create a catalyst for nitrophenol reduction . This catalyst, Co-MOF@Pd 0.0012, contains ultra-low Pd content (0.08 wt%) and recorded high catalytic efficiency for 4-nitrophenol .
- Results or Outcomes: The TOF value of Co-MOF@Pd 0.0012 is 9800 h −1, ∼206 times higher than that of PdC (Pd content, 10 wt%) . Furthermore, Co-MOF@Pd 0.0012 has been widely applied to catalyze the reduction of various nitrophenol substrates with higher than 99% conversion efficiency and selectivity .
3. Acid-Base Studies
- Application Summary: 2,6-Dimethyl-4-nitrophenol is used in studies comparing the acidity of organic compounds . The acidity of a compound is influenced by various factors such as hyperconjugation and induction effect of the methyl group .
4. Liquid Chromatography and Mass Spectrometry
- Application Summary: 2,6-Dimethyl-4-nitrophenol is used as an internal standard in the determination of 4-nitrophenol and 3-methyl-4-nitrophenol in human urine by liquid chromatography combined with tandem mass spectrometry .
- Methods of Application: In this particular study, liquid chromatography and tandem mass spectrometry were used to analyze the samples . The specific technical details or parameters are not provided in the source.
5. Acidity Comparison Studies
- Application Summary: 2,6-Dimethyl-4-nitrophenol is used in studies comparing the acidity of organic compounds . The acidity of a compound is influenced by various factors such as hyperconjugation and induction effect of the methyl group .
6. Liquid Chromatography and Mass Spectrometry
- Application Summary: 2,6-Dimethyl-4-nitrophenol is used as an internal standard in the determination of 4-nitrophenol and 3-methyl-4-nitrophenol in human urine by liquid chromatography combined with tandem mass spectrometry .
- Methods of Application: In this particular study, liquid chromatography and tandem mass spectrometry were used to analyze the samples . The specific technical details or parameters are not provided in the source.
安全和危害
属性
IUPAC Name |
2,6-dimethyl-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZASZCQVZPLXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220223 | |
| Record name | 3-Nitro-2,6-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3-nitrophenol | |
CAS RN |
6994-63-4 | |
| Record name | 2,6-Dimethyl-3-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6994-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-2,6-xylenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitro-2,6-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitro-2,6-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


